Physicochemical Differentiation: Computed Lipophilicity vs. Antibacterial Oxadiazole Leads
The target compound's computed XLogP3-AA value is 3.2 [1]. This places it in the optimal CNS drug-like lipophilicity window but is markedly lower than the highly potent antibacterial N-(1,3,4-oxadiazol-2-yl)benzamide lead HSGN-218, which features a trifluoromethylthio group and exhibits a higher degree of halogen substitution, driving logP values associated with extremely potent anti-Gram-positive activity (MICs as low as 0.003 µg/mL) [2]. This suggests the target compound may possess a significantly different pharmacokinetic and tissue distribution profile, favoring applications requiring lower non-specific membrane partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 (PubChem computed) |
| Comparator Or Baseline | HSGN-218 (trifluoromethylthio oxadiazole benzamide antibacterial lead): High logP inferred from enhanced halogenation (quantitative logP value not directly provided in [2], but associated with sub-µg/mL MICs) |
| Quantified Difference | The target compound's XLogP3 is 3.2, which is theoretically lower than the highly halogenated antibacterial leads, interpreted as a different pharmacokinetic/toxicity optimization entry point |
| Conditions | Computed by XLogP3 3.0 [1] vs. physical property trends reported in [2] for antibacterial oxadiazole benzamides |
Why This Matters
This points to a distinct developability profile, where the target compound is not a direct substitute for, but a different chemical starting point than, the ultrapotent halogenated antibacterial leads.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7578101 (2026). View Source
- [2] Naclerio, G.A., et al. (2020). J. Med. Chem., 63(20), 11934-11944. View Source
